molecular formula C26H40NOPS B12504698 N-{[2-(di-tert-butylphosphanyl)phenyl](2-methylphenyl)methyl}-2-methylpropane-2-sulfinamide

N-{[2-(di-tert-butylphosphanyl)phenyl](2-methylphenyl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12504698
M. Wt: 445.6 g/mol
InChI Key: DDRKSUSIFOAIHS-UHFFFAOYSA-N
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Description

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features a phosphine ligand. This compound is notable for its applications in various catalytic processes, particularly in organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves the reaction of 2-(di-tert-butylphosphanyl)phenyl derivatives with 2-methylphenylmethyl intermediates under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.

Scientific Research Applications

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    2-(di-tert-butylphosphino)biphenyl: Similar in structure but lacks the sulfinamide group.

    2-(di-tert-butylphosphino)-2’-N,N-dimethylbiphenyl: Contains a dimethylamino group instead of the sulfinamide group.

Uniqueness

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is unique due to its combination of phosphine and sulfinamide functionalities, which provide distinct electronic and steric properties. This uniqueness enhances its effectiveness in specific catalytic applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C26H40NOPS

Molecular Weight

445.6 g/mol

IUPAC Name

N-[(2-ditert-butylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C26H40NOPS/c1-19-15-11-12-16-20(19)23(27-30(28)26(8,9)10)21-17-13-14-18-22(21)29(24(2,3)4)25(5,6)7/h11-18,23,27H,1-10H3

InChI Key

DDRKSUSIFOAIHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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